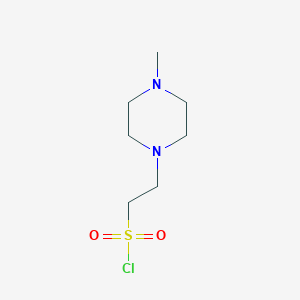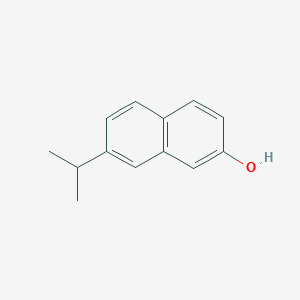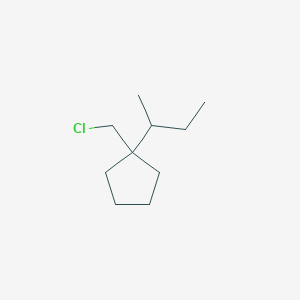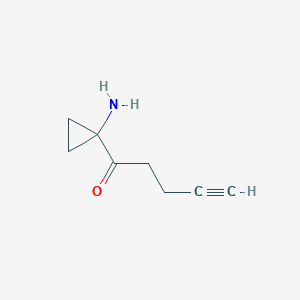
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two piperidine rings, one substituted with a 3-methyl group and the other with a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another approach involves the use of a Grignard reagent, where 3-methylpiperidine is reacted with a 2-methylpropylmagnesium bromide. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is unique due to its dual piperidine ring structure, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H30N2 |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
3-methyl-1-[4-(2-methylpropyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C15H30N2/c1-13(2)11-15(6-8-16-9-7-15)17-10-4-5-14(3)12-17/h13-14,16H,4-12H2,1-3H3 |
Clave InChI |
PEEDJHHBLFHQGU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2(CCNCC2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)


![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)



![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)

![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)
